molecular formula C26H30N2O6 B11151954 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B11151954
M. Wt: 466.5 g/mol
InChI Key: HDDQHSNEABRXBJ-UHFFFAOYSA-N
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Description

2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound known for its unique spirocyclic structure This compound features a spiro[chromene-piperidine] core, which is a significant motif in medicinal chemistry due to its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spiro[chromene-piperidine] core. This can be achieved through a cyclization reaction between a chromene derivative and a piperidine derivative under acidic or basic conditions.

    Etherification: The hydroxyl group on the chromene ring is converted to an ether using a suitable alkylating agent, such as 2-(4-methoxyphenyl)ethyl bromide, in the presence of a base like potassium carbonate.

    Amidation: The final step involves the formation of the acetamide moiety through a reaction with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity due to the spirocyclic structure. It serves as a model compound for understanding spirocyclic chemistry and developing new synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential pharmacological activities. The spiro[chromene-piperidine] core is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, derivatives of this compound are explored as potential therapeutic agents. The presence of multiple functional groups allows for the design of analogs with enhanced biological activity and selectivity.

Industry

Industrially, the compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves interaction with various molecular targets. The spirocyclic structure allows for binding to specific enzymes or receptors, modulating their activity. The acetyl and methoxyphenyl groups can enhance binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chromene-piperidine] derivatives: These compounds share the spirocyclic core and exhibit similar biological activities.

    Acetamide derivatives: Compounds with the acetamide moiety are known for their pharmacological properties.

    Methoxyphenyl derivatives: These compounds are studied for their potential therapeutic applications.

Uniqueness

The uniqueness of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide lies in the combination of its spirocyclic structure with multiple functional groups. This combination provides a versatile platform for chemical modifications and the development of new derivatives with enhanced properties.

Properties

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C26H30N2O6/c1-18(29)28-13-10-26(11-14-28)16-23(30)22-8-7-21(15-24(22)34-26)33-17-25(31)27-12-9-19-3-5-20(32-2)6-4-19/h3-8,15H,9-14,16-17H2,1-2H3,(H,27,31)

InChI Key

HDDQHSNEABRXBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

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